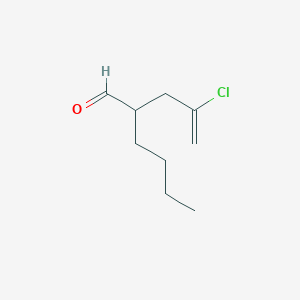

2-(2-Chloroprop-2-EN-1-YL)hexanal

Description

2-(2-Chloroprop-2-en-1-yl)hexanal is a chlorinated aldehyde derivative of hexanal (C₆H₁₂O), with a molecular formula of C₉H₁₃ClO. The compound features a hexanal backbone substituted with a 2-chloropropenyl group at the second carbon.

Properties

CAS No. |

54814-08-3 |

|---|---|

Molecular Formula |

C9H15ClO |

Molecular Weight |

174.67 g/mol |

IUPAC Name |

2-(2-chloroprop-2-enyl)hexanal |

InChI |

InChI=1S/C9H15ClO/c1-3-4-5-9(7-11)6-8(2)10/h7,9H,2-6H2,1H3 |

InChI Key |

ROQZRZGUIDEKSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(=C)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroprop-2-en-1-yl)hexanal typically involves the reaction of 2,3-dichloropropene with thiourea to form (2-Chloroprop-2-en-1-yl)isothiouronium chloride. This intermediate is then treated with a mixture of hydrazine hydrate and alkali to yield the desired product . The reaction conditions are mild, and the yields can be as high as 93% .

Industrial Production Methods

Industrial production methods for 2-(2-Chloroprop-2-en-1-yl)hexanal are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroprop-2-en-1-yl)hexanal undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The chlorinated propenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(2-Chloroprop-2-en-1-yl)hexanal include hydrazine hydrate, alkali, and various oxidizing and reducing agents. The reaction conditions are typically mild, ensuring high yields and minimal side reactions .

Major Products Formed

The major products formed from the reactions of 2-(2-Chloroprop-2-en-1-yl)hexanal include allenyl sulfones, acetonyl sulfones, and various substituted derivatives .

Scientific Research Applications

2-(2-Chloroprop-2-en-1-yl)hexanal has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroprop-2-en-1-yl)hexanal involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved include interactions with enzymes and other biological molecules, leading to various biochemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

The table below compares key properties of 2-(2-chloroprop-2-en-1-yl)hexanal with hexanal, (E)-2-hexenal, and hexyl acetate:

Key Observations :

- Hexanal : A linear aldehyde with high volatility and a grassy odor. Its low odor threshold (4.5–50 μg/L) makes it significant in food aromas even at trace levels .

- (E)-2-Hexenal : An α,β-unsaturated aldehyde with antimicrobial activity. At 150 ppm, it extends the lag phase of E. coli and Salmonella .

- Hexyl Acetate: An ester with fruity notes, used in flavoring. Less reactive than aldehydes due to the absence of an electrophilic carbonyl group.

- 2-(2-Chloroprop-2-en-1-yl)hexanal : The chloro and propenyl groups likely reduce volatility compared to hexanal but increase reactivity. The chlorine atom may enhance antimicrobial potency, though toxicity risks could limit food applications .

Hexanal

- Food Preservation: Applied at 150 ppm to inhibit Listeria monocytogenes in fresh-cut apples .

- Aroma Contribution: Imparts "freshly cut grass" notes in green tea at sub-threshold levels (≤1 ng/kg), synergizing with other volatiles .

- Analytical Detection : Quantified via dynamic headspace GC/MS in rice and infant formula, with detection limits as low as 1 μg/L .

(E)-2-Hexenal

- Antimicrobial Agent: Exhibits bactericidal effects at 20 ppm against L. monocytogenes .

- Lipid Oxidation Marker : Forms during thermal processing of meat, contributing to "green" odor profiles .

2-(2-Chloroprop-2-en-1-yl)hexanal

- Hypothesized Applications: Chemical Synthesis: Potential intermediate in agrochemicals or pharmaceuticals due to reactive chloro and aldehyde groups. Antimicrobial Use: Chlorinated aldehydes may show enhanced efficacy compared to non-halogenated analogs, though toxicity studies are needed .

Odor and Stability Considerations

- Hexanal : Oxidizes rapidly to carboxylic acids, limiting its shelf life. In lamb meat, hexanal dominates lipid oxidation products (614.8 ng/g in heat-treated samples) .

- Chlorinated Derivatives : The electron-withdrawing chlorine atom in 2-(2-chloroprop-2-en-1-yl)hexanal may stabilize the aldehyde group against oxidation, prolonging its activity. However, the chloroalkene substituent could introduce instability under UV light or basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.